molecular formula C20H22N2O3 B5437320 2-(4-morpholinyl)-5-[(3-phenyl-2-propen-1-yl)amino]benzoic acid

2-(4-morpholinyl)-5-[(3-phenyl-2-propen-1-yl)amino]benzoic acid

Cat. No. B5437320
M. Wt: 338.4 g/mol
InChI Key: FALXHHPOPPCZHN-QPJJXVBHSA-N
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Description

The investigation into compounds with morpholine moieties, such as "2-(4-morpholinyl)-5-[(3-phenyl-2-propen-1-yl)amino]benzoic acid," highlights the continuous interest in the development of novel molecules for their potential applications across various fields. Morpholine derivatives are particularly noted for their diverse chemical and biological properties, making them valuable in pharmaceuticals, agrochemicals, and material science.

Synthesis Analysis

The synthesis of morpholine-related compounds often involves condensation reactions, cyclization, and functional group transformations. For example, a study detailed the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide through condensation and cyclization processes, demonstrating typical synthetic pathways for such molecules (Lu et al., 2017).

Molecular Structure Analysis

The molecular structure of morpholine derivatives is often confirmed using techniques like NMR, UV-VIS, and IR spectroscopy, along with X-ray crystallography. These methods provide detailed insights into the compound's geometry, electronic structure, and intermolecular interactions, essential for understanding its reactivity and properties. For instance, the structural characterization of related compounds has been facilitated using NMR and IR techniques, highlighting the importance of these methods in molecular analysis (Baul et al., 2009).

Chemical Reactions and Properties

Morpholine derivatives participate in a variety of chemical reactions, including acid-base dissociations and tautomerism, influenced by the solvent composition and pH. These reactions are critical for understanding the compound's behavior in different environments and its potential functional applications. Azo-benzoic acids, for example, demonstrate azo-hydrazone tautomerism, a property that could be relevant to the compound of interest (Baul et al., 2009).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s always important to handle chemicals with care and to follow appropriate safety protocols .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it’s a novel pharmaceutical, future research could focus on optimizing its synthesis, studying its pharmacokinetics and pharmacodynamics, and conducting clinical trials .

properties

IUPAC Name

2-morpholin-4-yl-5-[[(E)-3-phenylprop-2-enyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c23-20(24)18-15-17(8-9-19(18)22-11-13-25-14-12-22)21-10-4-7-16-5-2-1-3-6-16/h1-9,15,21H,10-14H2,(H,23,24)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALXHHPOPPCZHN-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NCC=CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=C(C=C(C=C2)NC/C=C/C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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